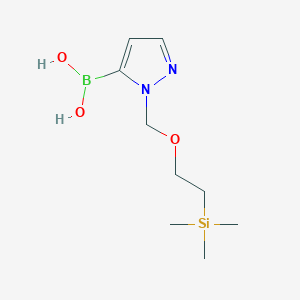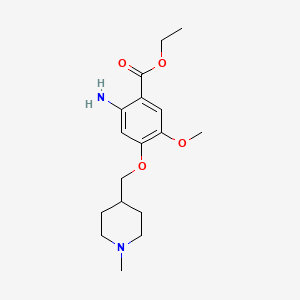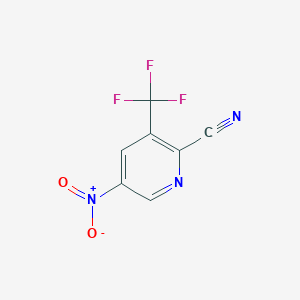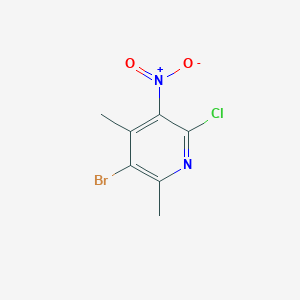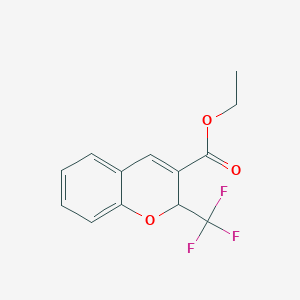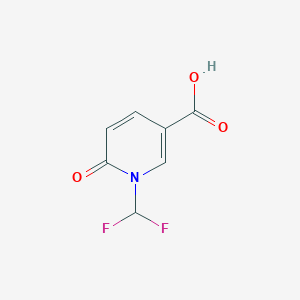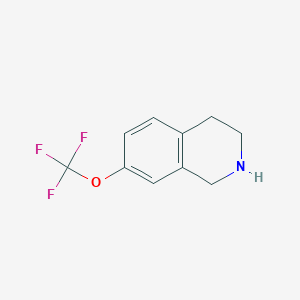
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is a chemical compound . The trifluoromethoxy group is the chemical group –O– CF 3. It can be seen as a methoxy group –O– CH 3 whose hydrogen atoms are replaced by fluorine atoms .
Synthesis Analysis
The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . Nucleophilic and radical trifluoromethoxylating reagents have made major breakthroughs, greatly promoting the development of trifluoromethoxy chemistry .Molecular Structure Analysis
Three isomers of (trifluoromethoxy)phenylboronic acids were studied in the context of their physicochemical, structural, antimicrobial and spectroscopic properties. They were characterized by 1 H, 13 C, 11 B and 19 F NMR spectroscopy .Chemical Reactions Analysis
Trifluoromethoxy compounds have received more and more attention. Both new reagents and new trifluoromethoxylation strategies got a breakthrough . Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent with trifluoromethoxide anion has been reported .Physical And Chemical Properties Analysis
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline is characterized by its trifluoromethoxy group, which has good metabolic stability, suitable lipophilicity and special electrical properties .Applications De Recherche Scientifique
- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . It’s finding increased utility as a substituent in bioactives .
- The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . Several innovative reagents were developed to facilitate the trifluoromethoxylation reaction .
- After nitrogen, fluorine is probably the next most favorite hetero-atom for incorporation into small molecules in life science-oriented research .
- The trifluoromethoxy group is still perhaps the least well understood fluorine substituent in currency .
Scientific Field: Organic Chemistry
Scientific Field: Life Science-Oriented Research
Scientific Field: Pharmaceutical Research
- Trifluoromethoxylation is a process that has been used to create a new class of synthetic building blocks . This process involves the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions . The trifluoromethoxylated products are useful scaffolds that can be further elaborated by amidation and palladium-catalysed cross coupling reactions .
- The trifluoromethoxy group has made a remarkable impact in materials science research . However, the inability to facilely incorporate the trifluoromethoxy group into molecules, especially heteroaromatics, has limited its potential across a broad spectrum of technological applications .
Scientific Field: Synthetic Chemistry
Scientific Field: Materials Science
Scientific Field: Agrochemical Research
- Since the first synthesis of trifluoromethyl ethers in 1935, the trifluoromethoxy (OCF3) group has made a remarkable impact in medicinal research . However, our inability to facilely incorporate the OCF3 group into molecules, especially heteroaromatics, has limited its potential across a broad spectrum of technological applications .
- In particular, the trifluoromethyl group (−CF3) confers increased stability and lipophilicity in addition to its high electronegativity . However, another fluorinated substituent, the trifluoromethoxy group, is becoming more and more important in both agrochemical research .
- The trifluoromethoxy (CF3O) group has become a novel moiety in various fields because of its unique features . However, despite the promising applications, the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
- Until very recently, several innovative reagents were developed to facilitate the trifluoromethoxylation reaction and make CF3O-containing compounds more accessible . This review mainly focuses on the recent advances in new trifluoromethoxylation reagents and their usage .
- Trifluoromethoxylation is a process that has been used to create a new class of synthetic building blocks . This process involves the regioselective trifluoromethoxylation of a wide range of functionalized pyridines and pyrimidines under mild reaction conditions .
Scientific Field: Medicinal Chemistry
Scientific Field: Agrochemical Research
Scientific Field: Pharmaceutical Chemistry
Scientific Field: Organic Chemistry
Scientific Field: Synthetic Chemistry
Scientific Field: Materials Science
Safety And Hazards
Orientations Futures
The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many fluorine chemical workers . This suggests that there is ongoing research in this field, and we can expect more advancements and applications of trifluoromethoxy compounds in the future .
Propriétés
IUPAC Name |
7-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMOCMPUZNOIHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622679 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
199678-30-3 |
Source


|
| Record name | 7-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)
![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)
![ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1321481.png)

![6-(Hydroxymethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1321485.png)
![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)
